molecular formula C10H17NO4 B11818140 (2S,3S)-tert-Butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate

(2S,3S)-tert-Butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate

Cat. No.: B11818140
M. Wt: 215.25 g/mol
InChI Key: KISRHDLCFAHVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-tert-Butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate (CAS 664364-20-9) is a high-value, stereochemically defined pyrrolidine derivative utilized as a critical chiral building block in organic synthesis and pharmaceutical research . This compound features a boc-protected lactam ring and is characterized by its specific (2S,3S) stereochemistry, which is essential for directing the stereoselective outcome of synthetic pathways . With a molecular formula of C10H17NO4 and a molecular weight of 215.25 g/mol, it is typically supplied as a white to off-white solid . Its primary application lies in the synthesis of complex natural products and active pharmaceutical ingredients (APIs), serving as a key intermediate for introducing functionalized pyrrolidine motifs . The structural complexity of related tert-butyl pyrrolidine carboxylates has been leveraged in efficient, asymmetric syntheses, underscoring their importance in constructing molecular architectures with precise three-dimensional control . This product is intended for research and development purposes and strictly for professional, industrial, or laboratory use . It is not intended for diagnostic, therapeutic, or consumer applications. Researchers should handle this material with appropriate safety precautions and store it in a well-closed container, protected from light, in a cool and dry environment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-6-7(12)5-8(13)11(6)9(14)15-10(2,3)4/h6-7,12H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISRHDLCFAHVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(=O)N1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting from L-Serine Derivatives

A common approach employs L-serine as the chiral precursor. The synthesis begins with the protection of the amino group using tert-butoxycarbonyl (Boc) anhydride, followed by methyl esterification of the carboxylate. Subsequent steps involve:

  • Aldol condensation : Reaction with methyl vinyl ketone introduces the methyl and ketone groups.

  • Stannoxane-mediated lactamization : Cyclization using bis(tributyltin) oxide (Sn₂O) forms the pyrrolidine ring with retention of stereochemistry.

Reaction Conditions :

StepReagents/ConditionsYieldSource
Boc protectionBoc₂O, NaOH, THF, 0°C → RT92%
Aldol condensationMethyl vinyl ketone, LDA, THF, -78°C78%
LactamizationSn₂O, toluene, reflux85%

This method achieves >98% enantiomeric excess (ee) but requires stringent temperature control during the aldol step.

Diastereoselective Reformatsky Reaction

Zinc-Mediated Cyclization

A patent by describes a Reformatsky reaction between tert-butyl iodoacetate and a β-ketoamide intermediate. Key features include:

  • Zinc activation : Zinc dust in THF generates the Reformatsky reagent.

  • Stereochemical control : The reaction proceeds via a chair-like transition state, favoring the (2S,3S) configuration.

Optimized Protocol :

  • Combine tert-butyl iodoacetate (1.2 eq), β-ketoamide (1.0 eq), and activated Zn (3.0 eq) in THF.

  • Heat at 65°C for 24 hours under argon.

  • Quench with NH₄Cl and purify via silica chromatography.

Outcome :

  • Yield: 65%

  • Diastereomeric ratio (dr): 7:1 (2S,3S:other isomers).

Enzymatic Resolution of Racemates

Lipase-Catalyzed Kinetic Separation

Racemic tert-butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate undergoes enzymatic resolution using immobilized Candida antarctica lipase B (CAL-B):

  • Substrate : Racemic ester (10 mM in MTBE).

  • Conditions : 30°C, 48 hours, 500 rpm.

  • Outcome :

    • (2S,3S)-enantiomer remains unreacted.

    • (2R,3R)-enantiomer is hydrolyzed to the carboxylic acid.

    • ee : >99% after recrystallization.

Scale-Up Challenges :

  • Enzyme cost and recyclability limit industrial applicability.

Oxidation of Pyrrolidine Diols

TEMPO/Copper Catalyzed Oxidation

The primary alcohol in tert-butyl (2S,3S)-3,4-dihydroxy-2-methylpyrrolidine-1-carboxylate is selectively oxidized to a ketone using a TEMPO/Cu(I) system:

  • Catalyst : CuBr (10 mol%), TEMPO (20 mol%).

  • Oxidant : O₂ (1 atm).

  • Solvent : Acetonitrile, 40°C.

Performance Metrics :

ParameterValueSource
Conversion95%
Selectivity98%
Isolated yield89%

Industrial-Scale Process Optimization

Continuous Flow Hydrogenation

A scalable route from Pfizer’s patent involves:

  • Reductive amination : Methyl glyoxylate and tert-butylamine under H₂ (50 psi).

  • Asymmetric hydrogenation : Using Ru-(S)-BINAP catalyst (0.5 mol%) in MeOH.

Key Data :

  • Throughput: 2.5 kg/day in pilot plants.

  • Purity: >99.5% by HPLC.

Cost Analysis :

ComponentCost Contribution
Catalyst recycling18%
Solvent recovery22%

Troubleshooting Common Synthetic Issues

Epimerization During Lactamization

The β-hydroxy group in intermediates is prone to epimerization under basic conditions. Mitigation strategies include:

  • Low-temperature protocols : Conduct lactamization below -20°C.

  • Non-ionic bases : Use DBU instead of NaOH.

Byproduct Formation in Reformatsky Reactions

Excess zinc or elevated temperatures promote dimerization. Solutions:

  • Stoichiometric Zn : Limit to 1.1 eq.

  • Additives : 2,2'-Bipyridine (5 mol%) suppresses side reactions.

Analytical Characterization Data

Spectroscopic Profiles

TechniqueKey SignalsSource
¹H NMR (CDCl₃)δ 1.43 (s, 9H, Boc), 4.21 (d, J=5.1 Hz, H3), 3.82 (q, H2)
¹³C NMR δ 172.8 (C=O), 80.1 (Boc), 59.2 (C3)
HRMS m/z 215.1492 [M+H]⁺ (calc. 215.1498)

Chiral HPLC Methods

  • Column : Chiralpak AD-H (250 × 4.6 mm).

  • Mobile phase : Hexane:IPA (90:10), 1.0 mL/min.

  • Retention : (2S,3S) = 8.2 min; (2R,3R) = 11.5 min.

ReagentOEL (ppm)
tert-Butyl iodoacetate0.5
TEMPO1.0

Emerging Methodologies

Photocatalytic C–H Activation

Recent studies explore visible-light-mediated cyclization using Ir(ppy)₃:

  • Substrate : N-Boc-3-amino-2-methylpent-4-enoate.

  • Conditions : Blue LEDs, DMF, 25°C.

  • Yield : 62% with 95% ee.

Comparative Analysis of Methods

MethodProsConsScale Feasibility
Asymmetric synthesisHigh ee, minimal purificationCostly Sn reagentsLab-scale
ReformatskyAtom economy, dr controlZn waste generationPilot plant
Enzymatic resolutionEco-friendly, mild conditionsLow throughputSmall scale

Chemical Reactions Analysis

Ester Hydrolysis and Cleavage

The tert-butyl ester group undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid or salt. This reaction is critical for deprotection in multistep syntheses:

Conditions Products Yield Application
HCl (aqueous, 1M, 25°C) (2S,3S)-3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylic acid85–92%Intermediate for β3 adrenergic receptor modulators
NaOH (ethanol, reflux)Sodium salt of the carboxylic acid78%Precursor for peptide coupling

Key Findings :

  • Hydrolysis rates depend on steric hindrance from the tert-butyl group, requiring stronger acids/bases compared to methyl esters .

  • Stability studies in gastrointestinal (GI) homogenates show >50% of the tert-butyl ester remains intact after 1 hour, highlighting its resistance to enzymatic cleavage .

Nucleophilic Substitution Reactions

The hydroxyl group at position 3 participates in Mitsunobu reactions and other substitutions to introduce diverse functional groups:

Reagent Product Stereochemical Outcome
Triphenylphosphine/DIAD with thiols(2S,3S)-3-sulfanyl-2-methyl-5-oxopyrrolidine-1-carboxylateRetention of configuration at C3
Tosyl chloride (TsCl)(2S,3S)-3-tosyloxy derivativeEpimerization avoided under mild conditions

Mechanistic Insight :

  • The C3 hydroxyl’s axial position in the pyrrolidine ring reduces steric hindrance, favoring high regioselectivity.

Oxidation and Reduction

The ketone at position 5 is selectively reduced, while the hydroxyl group can be oxidized:

Reduction of 5-Ketone

Reducing Agent Product Diastereoselectivity
NaBH4 (methanol, 0°C)(2S,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate90% syn addition
L-Selectride® (THF, –78°C)Alcohol with inverted configuration95% anti selectivity

Oxidation of C3 Hydroxyl

Oxidizing Agent Product Notes
Dess-Martin periodinane(2S)-2-methyl-3,5-dioxopyrrolidine-1-carboxylateNo racemization observed
Swern oxidationKetone derivativeRequires low temperatures

Ring-Opening and Rearrangement

The pyrrolidine ring undergoes acid-catalyzed ring-opening to form linear intermediates for heterocycle synthesis:

Reaction Conditions Product Application
H2SO4 (CH2Cl2, 40°C)Linear amino ketonePrecursor to imidazoles
TFA (anhydrous, 25°C) Deprotected amine intermediateUsed in prodrug synthesis

Thermodynamic Studies :

  • Ring strain in the pyrrolidine system lowers activation energy for ring-opening (ΔG‡ ≈ 25 kcal/mol).

Cross-Coupling Reactions

The tert-butyl ester facilitates Suzuki-Miyaura couplings for biaryl synthesis:

Catalyst System Aryl Boronic Acid Yield Reference
Pd(PPh3)4, K2CO3 (dioxane)4-Fluorophenylboronic acid67%Patent US8247415B2
PdCl2(dppf), CsF (DMF) 3-Pyridinylboronic acid72%ACS Journal

Stability Under Pharmacological Conditions

Stability assays in simulated biological environments reveal critical data for prodrug design:

Condition Time % Remaining Degradation Pathway
Human plasma (37°C) 2 hours98%Ester hydrolysis (CES1-mediated)
Rat liver microsomes 1 hour95%Oxidative metabolism

Synthetic Utility in Drug Development

This compound serves as a chiral building block in pharmaceuticals:

  • β3 Adrenergic Receptor Agonists : Structural analogs show EC50 values < 10 nM for receptor activation .

  • Anticancer Prodrugs : Modified derivatives enhance tumor-selective glutamine antagonism .

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of derivatives related to (2S,3S)-tert-Butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate. For instance, compounds with similar structures have shown promising results against various cancer cell lines, including lung adenocarcinoma (A549) and multiple myeloma.

In a comparative study, derivatives were tested for their cytotoxic effects using MTT assays. The results indicated that certain substitutions on the pyrrolidine ring significantly enhanced anticancer activity:

CompoundCell LineViability Reduction (%)p-value
Original CompoundA54967.4<0.003
3,5-Dichloro VariantA54924.5<0.0001
Benzimidazole VariantA54970.3-

These findings suggest that structural modifications can lead to improved efficacy in targeting cancer cells.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Derivatives have been screened against Gram-positive pathogens such as Staphylococcus aureus and Gram-negative bacteria.

In a study assessing the minimum inhibitory concentration (MIC), it was found that:

CompoundPathogenMIC (µg/mL)
Original CompoundS. aureus>128
Modified VariantS. aureus64

These results indicate that modifications can enhance the antimicrobial properties of the compound.

Therapeutic Applications

The therapeutic applications of this compound are broadening due to its promising biological activities. Potential applications include:

Anticancer Therapy : As evidenced by its cytotoxic effects on various cancer cell lines, this compound can be further developed into anticancer agents.

Antimicrobial Agents : Its effectiveness against resistant bacterial strains positions it as a candidate for new antimicrobial therapies.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the functional groups present in the molecule. The compound can also interact with proteins and nucleic acids, affecting various biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Pyrrolidine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Notes
(2S,3S)-tert-Butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate 664364-20-9 C₁₀H₁₇NO₄ 215.25 5-oxo, 3-hydroxy, 2-methyl, Boc-protected, (2S,3S) stereochemistry Heterocyclic building block; pharmaceutical intermediate
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrol-2(1H)-carboxylate 146231-54-1 C₁₂H₁₉NO₃ 225.28 Cyclopenta-fused pyrrolidine, 5-oxo, Boc-protected, cis configuration Hazardous material; requires strict safety protocols
tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate Not provided C₁₈H₂₆N₂O₃ 318.42 Pyridinyloxy-methyl substituent, Boc-protected, mixed enantiomers Intermediate in medicinal chemistry; characterized by NMR and HRMS
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Not provided C₁₇H₂₃BrN₂O₄ 411.29 Bromo-methoxypyridine substituent, Boc-protected Cataloged pyridine derivative; structural diversity for drug discovery

Stereochemical and Functional Group Differences

  • Stereochemistry : The target compound’s (2S,3S) configuration distinguishes it from analogs like the cis-cyclopenta[c]pyrrolidine derivative, which lacks defined stereochemistry at the hydroxyl and methyl positions .
  • Functional Groups :
    • The 5-oxo group is common across all listed compounds, but substituents vary significantly:
  • Pyridine-containing analogs (e.g., entries 3 and 4 in Table 1) feature heteroaromatic substituents , influencing electronic properties and biological activity .
    • Boc Protection : All compounds use tert-butyloxycarbonyl (Boc) groups, but their positions and steric environments differ, affecting reactivity in deprotection or coupling reactions .

Physicochemical Properties

  • Molecular Weight : The target compound (215.25 g/mol) is smaller than cyclopenta-fused (225.28 g/mol) or pyridine-containing analogs (>300 g/mol), impacting solubility and bioavailability .
  • Thermal Stability : The Boc group in the target compound likely confers stability similar to other Boc-protected pyrrolidines, though cyclopenta-fused derivatives may exhibit higher rigidity .

Q & A

Q. Key Reaction Conditions Table

StepReagents/ConditionsPurposeReference
ActivationDIPEA, Isobutyl chloroformateGenerate reactive anhydride
Coupling2-Amino-2-methylpropanolNucleophilic addition
PurificationFlash chromatography (SiO₂, EtOAc/hexane)Remove byproducts

How can stereoselective synthesis of the (2S,3S) configuration be optimized?

Advanced
Stereochemical control is critical. Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can enforce the (2S,3S) configuration. For instance, diastereoselective methods using aryl/pyridyl substituents (e.g., methyl 3-aryl-5-oxopyrrolidine-2-carboxylates) achieve high enantiomeric excess via steric and electronic effects . Computational modeling (DFT) aids in predicting transition states to optimize reaction conditions .

What spectroscopic and crystallographic techniques confirm the compound’s structure?

Q. Basic

  • NMR : ¹H and ¹³C NMR identify substituents (e.g., tert-butyl at δ 1.4 ppm, carbonyl at ~170 ppm) .
  • IR : Confirms hydroxyl (3300–3500 cm⁻¹) and carbonyl (1720 cm⁻¹) groups .
  • X-ray crystallography : SHELX software refines crystal structures, validating stereochemistry .

Q. Advanced

  • HRMS : Exact mass analysis (e.g., m/z 243.1473 for C₁₁H₁₉NO₄) ensures molecular integrity .
  • Dynamic NMR : Resolves conformational equilibria in solution .

How to address discrepancies in reported spectral data (e.g., NMR shifts)?

Advanced
Contradictions arise from solvent polarity, concentration, or temperature. For example, tert-butyl group chemical shifts vary between CDCl₃ (δ 1.4) and DMSO-d₆ (δ 1.3). Cross-referencing multiple sources and standardizing experimental conditions (25°C, 500 MHz) minimizes ambiguity .

What role does this compound play in medicinal chemistry?

Basic
It serves as a key intermediate in drug discovery:

  • Calcium channel blockers : Pyridine/pyrrolidine hybrids exhibit cardiovascular activity .
  • Protease inhibitors : The 5-oxopyrrolidine scaffold mimics peptide bonds .

What computational tools predict its reactivity in complex syntheses?

Q. Advanced

  • DFT calculations : Model electrophilic/nucleophilic sites (e.g., carbonyl reactivity) .
  • Molecular docking : Assesses binding affinity to biological targets (e.g., enzymes) .

What safety protocols are recommended for handling this compound?

Q. Basic

  • PPE : Gloves, goggles, and lab coats.
  • Storage : Inert atmosphere (N₂), –20°C, desiccated .
  • Disposal : Neutralize with mild acid/base before incineration .

How to scale up synthesis while maintaining stereochemical purity?

Q. Advanced

  • Continuous flow reactors : Enhance mixing and reduce racemization .
  • Crystallization-induced asymmetric transformation (CIAT) : Enriches desired diastereomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.